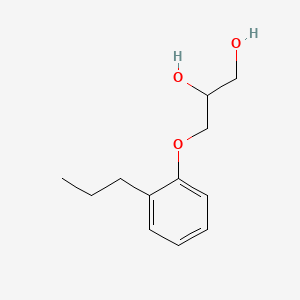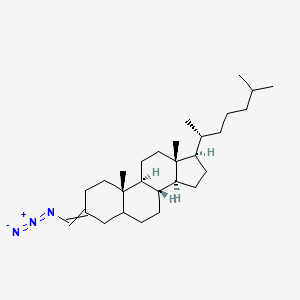
3-(Azidomethylidene)cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethylidene)cholestane is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane itself is a diagenetic product of cholesterol and is often found in petroleum deposits . The azidomethylidene group introduces unique chemical properties to the cholestane backbone, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of cholestane derivatives with azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 3-(Azidomethylidene)cholestane may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethylidene)cholestane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Oxidation: Various oxidizing agents depending on the desired product.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Oxidation: Oxidized derivatives of cholestane.
Scientific Research Applications
3-(Azidomethylidene)cholestane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a neuroprotectant and in cancer research
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Azidomethylidene)cholestane involves its interaction with molecular targets such as enzymes and receptors. For example, cholestane derivatives have been shown to modulate NMDA receptors, providing neuroprotective effects . The azide group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules .
Comparison with Similar Compounds
Cholestane: The parent compound, a saturated tetracyclic triterpene.
Cholestane-3β,5α,6β-triol: A major metabolite of cholesterol with neuroprotective properties.
3β,6β-Diacetoxy-5α-cholestan-5-ol: A cholestane derivative studied for its binding affinity to human serum albumin.
Uniqueness: 3-(Azidomethylidene)cholestane is unique due to the presence of the azidomethylidene group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Properties
CAS No. |
63795-58-4 |
|---|---|
Molecular Formula |
C28H47N3 |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-3-(azidomethylidene)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H47N3/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-22-17-21(18-30-31-29)13-15-27(22,4)26(23)14-16-28(24,25)5/h18-20,22-26H,6-17H2,1-5H3/t20-,22?,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
KOXKZWGDPBLGDD-ULEPMCFASA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=CN=[N+]=[N-])C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=CN=[N+]=[N-])C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



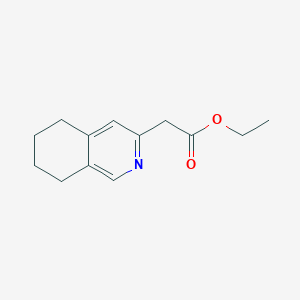
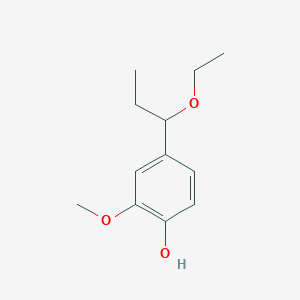
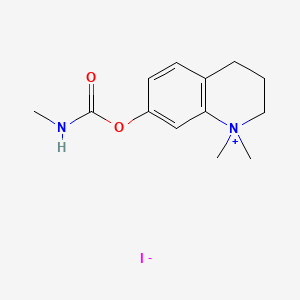

![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}benzoic acid](/img/structure/B14510449.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)

